![molecular formula C13H9NO3 B6386669 4-(2-Formylphenyl)picolinic acid, 95% CAS No. 1261903-62-1](/img/structure/B6386669.png)
4-(2-Formylphenyl)picolinic acid, 95%
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Overview
Description
4-(2-Formylphenyl)picolinic acid, 95% (4-FPPA) is an organic compound that is widely used in scientific research due to its diverse applications. It is a white crystalline powder that is soluble in water and has a molecular weight of 175.11 g/mol. 4-FPPA is an important intermediate in the synthesis of various pharmaceuticals and other compounds, and has been used in the development of new drugs. In addition, 4-FPPA has been used in the study of enzyme inhibition and protein-protein interactions.
Scientific Research Applications
4-(2-Formylphenyl)picolinic acid, 95% has been used in a number of scientific research applications, including the development of new drugs and the study of enzyme inhibition and protein-protein interactions. 4-(2-Formylphenyl)picolinic acid, 95% has been used in the synthesis of various pharmaceuticals, such as antibiotics, antifungal agents, and anti-inflammatory agents. In addition, 4-(2-Formylphenyl)picolinic acid, 95% has been used in the study of enzyme inhibition and protein-protein interactions, as it can act as an inhibitor of certain enzymes.
Mechanism of Action
The mechanism of action of 4-(2-Formylphenyl)picolinic acid, 95% is not well understood. However, it is believed that 4-(2-Formylphenyl)picolinic acid, 95% acts as an inhibitor of certain enzymes, such as proteases and phosphatases. In addition, 4-(2-Formylphenyl)picolinic acid, 95% has been shown to interact with certain proteins, such as transcription factors and receptors, which may affect their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(2-Formylphenyl)picolinic acid, 95% are not well understood. However, it has been shown to interact with certain proteins, such as transcription factors and receptors, which may affect their activity. In addition, 4-(2-Formylphenyl)picolinic acid, 95% has been shown to inhibit certain enzymes, such as proteases and phosphatases.
Advantages and Limitations for Lab Experiments
The main advantage of using 4-(2-Formylphenyl)picolinic acid, 95% in laboratory experiments is that it is a relatively inexpensive compound and is widely available. In addition, 4-(2-Formylphenyl)picolinic acid, 95% is soluble in water, which makes it easy to use and work with. However, there are some limitations to using 4-(2-Formylphenyl)picolinic acid, 95% in laboratory experiments. For example, it is not very stable and can decompose if exposed to light or heat.
Future Directions
There are a number of potential future directions for the use of 4-(2-Formylphenyl)picolinic acid, 95% in scientific research. For example, further research could be done to better understand the mechanism of action of 4-(2-Formylphenyl)picolinic acid, 95%, as well as its biochemical and physiological effects. In addition, 4-(2-Formylphenyl)picolinic acid, 95% could be used to develop new drugs and to study enzyme inhibition and protein-protein interactions. Finally, 4-(2-Formylphenyl)picolinic acid, 95% could be used to study the structure and function of proteins, as well as the regulation of gene expression.
Synthesis Methods
4-(2-Formylphenyl)picolinic acid, 95% can be synthesized from 4-formylphenol, which is a commercially available compound, and picolinic acid, which is a naturally occurring compound. The synthesis of 4-(2-Formylphenyl)picolinic acid, 95% involves the reaction of 4-formylphenol with picolinic acid in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction takes place at a temperature of around 100°C and yields 4-(2-Formylphenyl)picolinic acid, 95% in a purity of 95%.
properties
IUPAC Name |
4-(2-formylphenyl)pyridine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO3/c15-8-10-3-1-2-4-11(10)9-5-6-14-12(7-9)13(16)17/h1-8H,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFPVSYTVPMOGKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)C2=CC(=NC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Formylphenyl)picolinic acid |
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